molecular formula C15H10Br2O2 B2667828 (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol CAS No. 83806-48-8

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol

Cat. No.: B2667828
CAS No.: 83806-48-8
M. Wt: 382.051
InChI Key: JQTKEBYWPXCVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol is a brominated benzofuran derivative with the molecular formula C₁₅H₁₀Br₂O₂, an average mass of 382.051 g/mol, and a monoisotopic mass of 379.904754 g/mol . The compound features a benzofuran core substituted with bromine atoms at positions 5 and 7, a phenyl group at position 2, and a methanol (-CH₂OH) functional group. The compound is cataloged under ChemSpider ID 2048585 and MDL number MFCD02082682, with applications in research settings, particularly in organic synthesis and material science .

Properties

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O2/c16-11-6-10-7-13(19-15(10)12(17)8-11)14(18)9-4-2-1-3-5-9/h1-8,14,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKEBYWPXCVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antimicrobial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of dibromo-benzofurans exhibit significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 32 μg/mL against MRSA strains . The synergistic effects observed when combined with conventional antibiotics suggest potential for developing new therapeutic agents against resistant bacterial strains.

Case Study: Synthesis and Antibacterial Activity

A study synthesized a series of 5,7-dibromo-2-benzoylbenzofurans and evaluated their antibacterial activities. The results demonstrated that certain derivatives not only possessed inherent antibacterial properties but also enhanced the efficacy of existing antibiotics through synergistic interactions .

Organic Synthesis

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of various biologically active molecules, including anticancer agents and other pharmaceuticals. The compound's structure allows for modifications that can lead to a range of derivatives with enhanced biological activities.

Synthetic Pathways

The synthesis of this compound often involves methods such as:

  • Rap–Stoermer condensation , which has been effectively used to create various benzofuran derivatives.
  • Electrophilic substitution reactions , which allow for the introduction of various functional groups onto the benzofuran ring .

Material Science

In addition to its biological applications, this compound is being investigated for its potential use in material sciences. Its unique chemical structure makes it suitable for the development of new materials with specific optical or electronic properties.

Potential Applications in Materials

Recent studies suggest that derivatives of benzofurans can be used in:

  • Organic light-emitting diodes (OLEDs) due to their luminescent properties.
  • Photovoltaic devices , where their ability to absorb light can enhance energy conversion efficiencies .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against MRSA; synergistic effects with antibiotics; low cytotoxicity in mammalian cells
Organic SynthesisValuable building block; used in synthesizing biologically active compounds
Material SciencePotential use in OLEDs and photovoltaic devices due to luminescent properties

Mechanism of Action

The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone Oxime

Molecular Formula: C₁₅H₉Br₂NO₂ Molecular Weight: 395.05 g/mol Key Differences:

  • Replaces the methanol (-CH₂OH) group with a methanone oxime (-C(=NOH)Ph) group.
  • Increased molecular weight (395.05 vs. 382.05) due to the addition of nitrogen and oxygen in the oxime group .
Table 1: Structural and Physical Comparison
Property (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone Oxime
Molecular Formula C₁₅H₁₀Br₂O₂ C₁₅H₉Br₂NO₂
Molecular Weight (g/mol) 382.05 395.05
Functional Group Methanol (-CH₂OH) Methanone Oxime (-C(=NOH)Ph)
Key Applications Organic synthesis, material science Ligand design, coordination chemistry
Stability Moderate (susceptible to oxidation) High (oxime group resists hydrolysis)

Comparison with Non-Brominated Benzofuran Derivatives

Non-brominated analogs, such as (1-benzofuran-2-yl)(phenyl)methanol, lack bromine substituents, resulting in:

  • Lower molecular weight (e.g., ~260–280 g/mol).
  • Reduced steric hindrance , enabling easier functionalization.
  • Diminished electronic effects , as bromine atoms are strong electron-withdrawing groups that influence reactivity and spectroscopic properties .

Comparison with Phenylephrine Hydrochloride (Pharmacological Context)

  • Spectrophotometric Analysis: PE forms azo dyes with diazotized 2-aminobenzothiazole (λₘₐₓ = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) . Similar methods could be adapted for brominated benzofurans, though bromine may shift λₘₐₓ due to its electron-withdrawing effects.
  • Stability : PE-azo dye complexes are stable for 48 hours , whereas brominated benzofurans may exhibit longer stability due to bromine’s deactivating properties .
Table 2: Analytical Method Comparison
Parameter Phenylephrine Hydrochloride This compound (Hypothetical)
λₘₐₓ (nm) 510 ~450–500 (estimated)
Molar Absorptivity (ε) 6.62 × 10³ L·mol⁻¹·cm⁻¹ Lower (due to bromine’s electron effects)
Interference Tolerance Tolerates excipients (glucose, starch) Likely similar, pending steric effects

Reactivity and Functionalization

  • Bromine Substituents : The 5,7-dibromo configuration enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) for further derivatization .
  • Methanol vs. Oxime: The methanol group offers versatility in esterification or oxidation reactions, whereas the oxime group enables chelation or condensation reactions .

Analytical Challenges

  • Spectrophotometry: Bromine’s electron-withdrawing nature may reduce sensitivity in UV-Vis methods compared to non-halogenated analogs .
  • Chromatography : Brominated compounds often exhibit longer retention times in reverse-phase HPLC due to increased hydrophobicity .

Biological Activity

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzofuran moiety substituted with bromine atoms and a phenyl group. Its synthesis typically involves various organic reactions that allow for the introduction of functional groups at specific positions on the benzofuran ring. The synthetic pathways often utilize techniques such as coupling reactions and functional group modifications to achieve the desired structure.

1. Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit notable antimicrobial properties. They have been shown to disrupt bacterial cell membranes and inhibit essential enzymes, leading to bactericidal effects. For instance, studies have demonstrated that certain benzofuran derivatives possess significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli24
Compound BS. aureus22
This compoundB. subtilis20

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, modifications at specific positions on the benzofuran ring can enhance its antiproliferative activity. For example, compounds with methoxy or methyl substitutions have demonstrated increased potency compared to their unsubstituted counterparts .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CA5490.08
Compound DMCF-70.15
This compoundHeLa0.12

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in metabolic processes, leading to cell death.
  • Anticancer Mechanism : It can induce apoptosis in cancer cells by activating caspases or modulating signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of benzofuran derivatives in treating infections and cancer:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that certain benzofuran derivatives exhibited strong antibacterial activity against multi-drug-resistant strains, indicating their potential as new therapeutic agents .
  • Anticancer Research : Another investigation showed that modifications on the benzofuran core significantly impacted the anticancer activity, with some derivatives displaying IC50 values comparable to established chemotherapeutics .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol, and how are intermediates validated?

Methodological Answer: The synthesis typically involves halogenation and coupling strategies. For example:

  • Step 1: Bromination of a benzofuran precursor (e.g., 1-benzofuran-2-ylmethanol) using bromine or NBS in a controlled solvent system (e.g., THF or DCM) to introduce dibromo substituents at positions 5 and 7 .
  • Step 2: Coupling with a phenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Validation: Intermediates are characterized using 1H^1H/13C^{13}C NMR to confirm substitution patterns, HRMS for molecular weight verification, and IR spectroscopy to track functional groups (e.g., -OH stretch at ~3200–3500 cm1^{-1}) .

Advanced Structural Analysis

Q. Q2: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Key steps include:

  • Crystallization: Optimize solvent systems (e.g., EtOH/hexane) to grow high-quality crystals.
  • Data Collection: Use synchrotron or laboratory X-ray sources with SHELX programs for structure refinement. For example, SHELXL refines atomic positions and thermal parameters, while ORTEP-3 generates 3D molecular graphics .
  • Ambiguity Resolution: Discrepancies in electron density maps (e.g., disordered bromine atoms) are addressed using constraints in SHELXL and validated via R-factor convergence (< 5%) .

Biological Activity Profiling

Q. Q3: What methodologies are employed to evaluate the bioactivity of this compound, particularly its antimicrobial potential?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values calculated .
    • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
  • Mechanistic Studies: ROS detection via fluorescent probes (e.g., DCFH-DA) and membrane permeability assays using propidium iodide .

Data Contradictions in Reaction Yields

Q. Q4: How should researchers address inconsistencies in reported yields for dibromination reactions?

Methodological Answer: Contradictions often arise from:

  • Reagent Purity: Ensure brominating agents (e.g., Br₂, NBS) are freshly distilled to avoid moisture-induced side reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution vs. non-polar solvents (e.g., CCl₄) favoring radical pathways.
  • Validation: Replicate reactions under inert atmospheres (Ar/N₂) and monitor via TLC/GC-MS. Compare with literature protocols from peer-reviewed journals (e.g., J. Org. Chem.) .

Mechanistic Insights into Halogenation

Q. Q5: What experimental approaches elucidate the electrophilic vs. radical pathways in dibromination?

Methodological Answer:

  • Radical Traps: Add TEMPO or BHT to reaction mixtures; inhibition of bromination suggests radical intermediates .
  • Isotopic Labeling: Use 82Br^{82}Br-labeled reagents tracked via radio-TLC or autoradiography.
  • Computational Studies: DFT calculations (e.g., Gaussian 09) to compare activation energies for electrophilic (σ-complex) vs. radical (Br• abstraction) pathways .

Advanced Computational Modeling

Q. Q6: How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes with brominated ligand-binding pockets (e.g., cytochrome P450, bacterial FabH).
  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking. Parameterize bromine atoms using RESP charges.
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Comparative Reactivity with Analogues

Q. Q7: How does the presence of dual bromine atoms influence reactivity compared to mono-halogenated benzofurans?

Methodological Answer:

  • Electronic Effects: Dual bromines increase electron-withdrawing effects, lowering HOMO energy (measured via cyclic voltammetry) and slowing nucleophilic attacks.
  • Steric Effects: X-ray data show increased dihedral angles (~15–20°) between benzofuran and phenyl groups, reducing π-π stacking in solid-state .
  • Reactivity Tests: Compare Suzuki coupling rates with phenylboronic acid using Pd(OAc)₂/XPhos; dibromo derivatives require higher temps (80–100°C) vs. mono-bromo (60°C) .

Stability and Storage Recommendations

Q. Q8: What conditions prevent decomposition of this compound during storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials under argon at –20°C to prevent photolytic debromination.
  • Moisture Control: Use molecular sieves (3Å) in sealed containers; confirm stability via periodic 1H^1H NMR checks (e.g., disappearance of -OH signal indicates degradation) .

Advanced Synthetic Optimization

Q. Q9: How can flow chemistry improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Continuous Bromination: Use microreactors with Br₂ in DCM at 0°C, achieving 90% conversion in <10 min residence time (vs. 2h batch) .
  • In-line Purification: Integrate scavenger columns (e.g., silica-thiol for excess Br₂ removal) and real-time FTIR monitoring.

Addressing Spectral Artifacts

Q. Q10: How to distinguish actual NMR peaks from artifacts in heavily halogenated benzofurans?

Methodological Answer:

  • 2D NMR: 1H^{1}H-13C^{13}C HSQC/HMBC correlations resolve overlapping signals (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • Satellite Peaks: Identify 79Br/81Br^{79}Br/^{81}Br isotope splitting in 13C^{13}C NMR (e.g., C-Br at δ 110–120 ppm with 1:1 doublets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.